methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate
Overview
Description
Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and should be stored accordingly .
Preparation Methods
The synthesis of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves several steps. One common method includes the condensation of carboxylic acids and amines to form the corresponding amides, followed by esterification with alcohols . The reaction conditions typically involve the use of tetrahydrofuran as a solvent
Chemical Reactions Analysis
Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting with hydrazonoyl halides in boiling ethanol can yield thiazole derivatives .
Scientific Research Applications
This compound has several applications in scientific research. It is used in the study of proteomics and other biochemical research areas . Its unique structure makes it a valuable tool for investigating molecular interactions and pathways.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its activity . detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate can be compared to other pyrazole derivatives, such as 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid . While both compounds share a pyrazole core, their unique substituents and functional groups result in different chemical properties and applications. The presence of the dioxo and ester groups in this compound distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKLILLUXKWQFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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